molecular formula C9H10O4 B13872577 3-(2,6-dihydroxyphenyl)propanoic Acid CAS No. 98114-50-2

3-(2,6-dihydroxyphenyl)propanoic Acid

Katalognummer: B13872577
CAS-Nummer: 98114-50-2
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: VMKIFJTZFHMPTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-Dihydroxyphenyl)propanoic acid is a phenolic compound characterized by the presence of two hydroxyl groups attached to the benzene ring and a three-carbon side chain ending in a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dihydroxyphenyl)propanoic acid typically involves the hydroxylation of phenylpropanoic acid derivatives. One common method is the catalytic hydroxylation of 3-phenylpropanoic acid using a suitable catalyst under controlled conditions. The reaction can be carried out in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen, often with the aid of metal catalysts like iron or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or fungi capable of hydroxylating phenylpropanoic acid derivatives can be employed to produce the desired compound in large quantities. This method is advantageous due to its eco-friendly nature and potential for high yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Esterified or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 3-(2,6-dihydroxyphenyl)propanoic acid involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its protective effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,4-Dihydroxyphenyl)propanoic acid: Similar structure but with hydroxyl groups at different positions.

    3-(3,4-Dihydroxyphenyl)propanoic acid:

    3-(4-Hydroxyphenyl)propanoic acid:

Uniqueness

3-(2,6-Dihydroxyphenyl)propanoic acid is unique due to the specific positioning of its hydroxyl groups, which may confer distinct antioxidant properties and reactivity compared to its analogs

Eigenschaften

CAS-Nummer

98114-50-2

Molekularformel

C9H10O4

Molekulargewicht

182.17 g/mol

IUPAC-Name

3-(2,6-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10O4/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3,10-11H,4-5H2,(H,12,13)

InChI-Schlüssel

VMKIFJTZFHMPTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)O)CCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.